
2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves a two-step synthetic route using readily available starting materials . The structures of the synthesized compounds and their intermediates are characterized by IR, 1H-NMR, 13C-NMR spectroscopy, and MS spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole” are not well-documented .Wissenschaftliche Forschungsanwendungen
Inhibitors of DNA Topoisomerase
Benzimidazole derivatives, including those structurally similar to "2-Methyl-1-(3-phenoxy-propyl)-1H-benzoimidazole," have been investigated for their potential as inhibitors of mammalian type I DNA topoisomerase. This enzyme is crucial for DNA replication and transcription, making these compounds of interest for cancer research and therapy. The study by A. S. Alpan, H. Gunes, and Z. Topçu (2007) synthesized and evaluated three 1H-benzimidazole derivatives for their topoisomerase I inhibition, revealing that specific modifications could enhance this activity (Alpan, Gunes, & Topçu, 2007).
Selective Neuropeptide Y Y1 Receptor Antagonists
A series of novel benzimidazoles was developed as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to create anti-obesity drugs. This research indicates the potential of benzimidazole derivatives in targeting metabolic disorders by modulating neuropeptide receptors, highlighting their therapeutic versatility (Zarrinmayeh et al., 1998).
Antimicrobial and Antifungal Agents
Benzimidazole-based compounds have also shown significant antimicrobial and antifungal activities. A study on new benzimidazole-containing Schiff base copper(II) complexes demonstrated their ability to bind DNA, induce cellular DNA lesions, and exhibit cytotoxic effects against various cancer cell lines. These properties make them potential candidates for antimicrobial and anticancer applications (Paul et al., 2015).
Chemosensors for Metal Ions
The detection of metal ions is crucial for environmental monitoring and biological studies. Benzimidazole derivatives have been used as chemosensors, with studies showing their high sensitivity and selectivity towards zinc(II) ions. Such compounds can be applied in sensing technologies and bioimaging, contributing to advancements in analytical chemistry and cell biology (Dey et al., 2016).
Antitubercular Activity
Investigations into the antitubercular activity of phenoxyalkylbenzimidazole derivatives have uncovered compounds with potent activity against Mycobacterium tuberculosis. These findings underscore the potential of benzimidazole derivatives in developing new antitubercular agents, addressing the need for novel treatments against resistant strains of tuberculosis (Chandrasekera et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-(3-phenoxypropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-14-18-16-10-5-6-11-17(16)19(14)12-7-13-20-15-8-3-2-4-9-15/h2-6,8-11H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCRTVNVYZASSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)
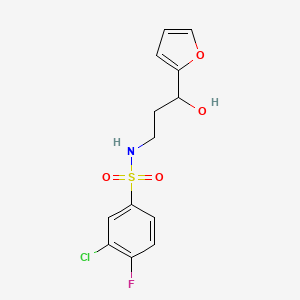
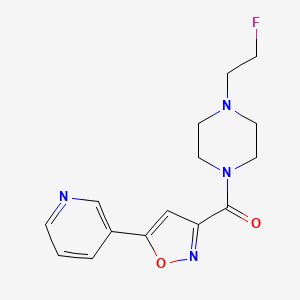
![3-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2878939.png)
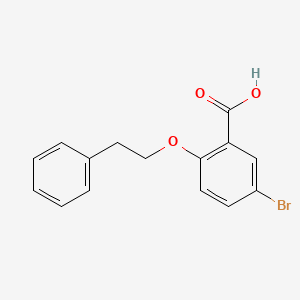
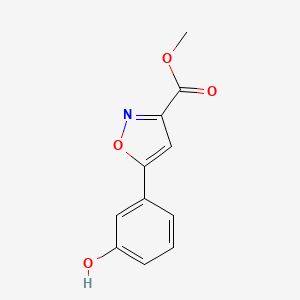
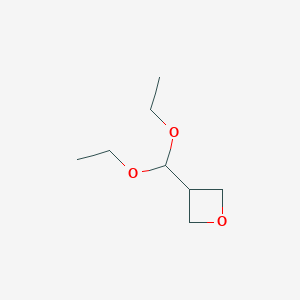
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)
![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)

![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
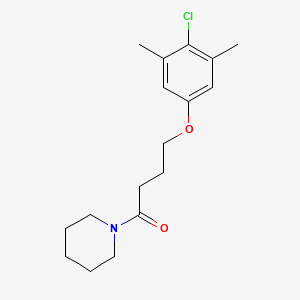
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)